
4,4'-(5-Bromo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(5-Bromo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) is a complex organic compound characterized by the presence of a bromine atom attached to a phenylene ring, which is further connected to two 2-methylbut-3-yn-2-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5-Bromo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) typically involves the reaction of 5-bromo-1,3-difluoro-2-iodobenzene with 4-(tert-butyl)phenol in the presence of potassium carbonate in dry dimethylacetamide (DMA) under an argon atmosphere. The reaction mixture is stirred at 170°C for 36 hours, followed by cooling to room temperature and extraction with dichloromethane. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography using petroleum ether as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-(5-Bromo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
4,4’-(5-Bromo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4,4’-(5-Bromo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the phenylene ring play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound’s unique structure enables it to interact with enzymes and receptors, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,4-phenylene)bis(2-methylbut-3-yn-2-ol): Lacks the bromine atom, resulting in different reactivity and applications.
4,4’-(5-Bromo-2-iodo-1,3-phenylene)bis(tert-butylbenzene):
Uniqueness
4,4’-(5-Bromo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) is unique due to the presence of the bromine atom, which significantly influences its chemical behavior and expands its range of applications compared to similar compounds.
Properties
Molecular Formula |
C16H17BrO2 |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
4-[3-bromo-5-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H17BrO2/c1-15(2,18)7-5-12-9-13(11-14(17)10-12)6-8-16(3,4)19/h9-11,18-19H,1-4H3 |
InChI Key |
YCLZZSZGDCJBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)Br)C#CC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydrazonooctahydro-1H-benzo[d]imidazole](/img/structure/B12984437.png)
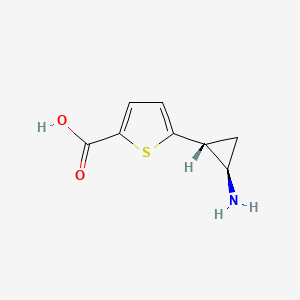
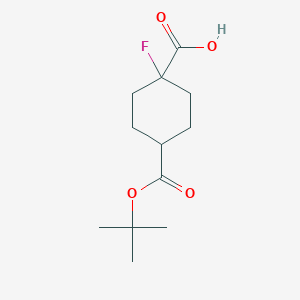
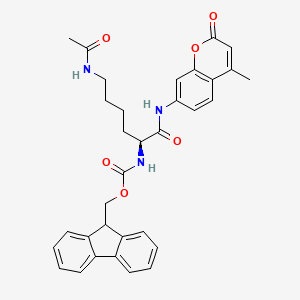

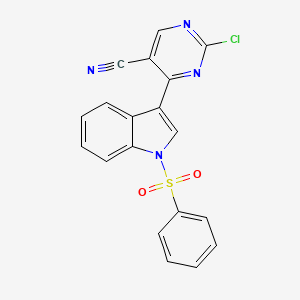
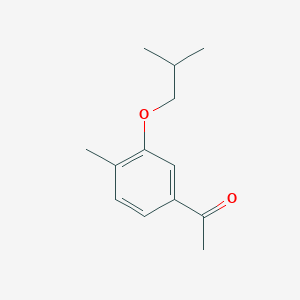
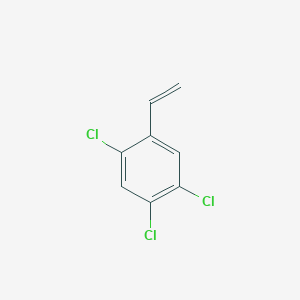
![8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B12984478.png)
![Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate](/img/structure/B12984483.png)
![(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12984500.png)
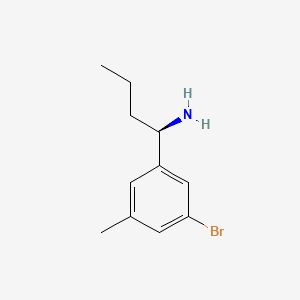
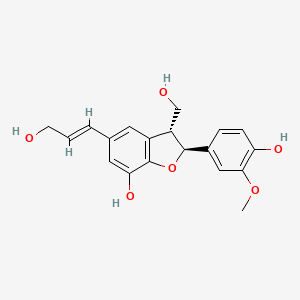
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B12984509.png)
